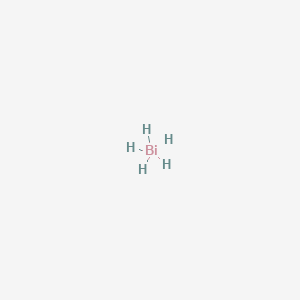
Bismuthorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuthorane is a bismuth hydride and a mononuclear parent hydride. It is a conjugate acid of a bismuthanuide.
科学的研究の応用
Chemical Properties of Bismuthorane
This compound (BiH₅) is characterized as a mononuclear parent hydride of bismuth. Its molecular structure allows for various reactions, including those relevant to coordination chemistry and catalysis. The compound is known for its reactivity with halogens and other electrophiles, making it a candidate for diverse applications.
Catalytic Applications
This compound has shown promise as a catalyst in several chemical reactions:
- Hydrogenation Reactions : this compound can facilitate hydrogenation processes, where it acts as a source of hydrogen in organic transformations. This property is particularly useful in the synthesis of alcohols and alkanes from alkenes.
- Halogenation : The compound can react with halogens to form bismuth halides, which are valuable intermediates in organic synthesis. This reaction pathway is significant for producing various organobismuth compounds used in pharmaceuticals and agrochemicals.
- Ligand Coupling : Research indicates that this compound participates in ligand coupling reactions, expanding its utility in synthetic organic chemistry. The ability to form stable complexes with ligands enhances its role in catalysis .
Materials Science
In materials science, this compound's properties are being explored for the development of advanced materials:
- Semiconductors : this compound has potential applications in the semiconductor industry due to its electronic properties. Its ability to form thin films can be harnessed for creating novel semiconductor devices.
- Nanomaterials : The compound can serve as a precursor for synthesizing bismuth-based nanomaterials, which have applications in electronics and photonics. These nanomaterials exhibit unique optical and electronic properties that are advantageous for various technological applications.
Medicinal Chemistry
This compound's reactivity also opens avenues in medicinal chemistry:
- Antimicrobial Agents : Some studies suggest that bismuth compounds exhibit antimicrobial properties. This compound could be further investigated for its potential use as an antimicrobial agent, particularly against resistant bacterial strains.
- Drug Delivery Systems : The compound's ability to form stable complexes may be utilized in drug delivery systems. By attaching therapeutic agents to this compound derivatives, it may enhance the bioavailability and targeted delivery of drugs.
Case Study 1: Catalytic Hydrogenation
A study demonstrated the effectiveness of this compound as a catalyst in the hydrogenation of alkenes to produce alkanes with high selectivity. The reaction conditions were optimized to achieve maximum conversion rates, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Antimicrobial Activity
Research highlighted the antimicrobial activity of bismuth compounds derived from this compound against various pathogens. In vitro studies indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial therapies .
特性
分子式 |
BiH5 |
|---|---|
分子量 |
214.02 g/mol |
IUPAC名 |
λ5-bismuthane |
InChI |
InChI=1S/Bi.5H |
InChIキー |
USRGXAIYELMOIG-UHFFFAOYSA-N |
正規SMILES |
[BiH5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















